![molecular formula C22H33F B1394150 1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene CAS No. 95837-21-1](/img/structure/B1394150.png)
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene
Overview
Description
The compound “1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene” is a complex organic molecule. It contains two cyclohexyl rings, which are six-membered carbon rings, and a benzene ring, which is a six-membered ring with alternating double bonds. The term “trans” in the name indicates the relative orientation of the substituents on the cyclohexyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexyl and benzene rings would give the molecule a certain degree of rigidity. The “trans” configuration of the cyclohexyl rings would also affect the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the cyclohexyl and benzene rings, as well as the fluorine atom. The benzene ring is known to undergo electrophilic aromatic substitution reactions, while the C-F bond is typically quite stable but can be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its boiling and melting points would depend on the strength of the intermolecular forces, which are affected by the shape of the molecule and the types of atoms present .Scientific Research Applications
Liquid Crystal Display (LCD) Technology
This compound is utilized in the development of LCDs due to its ability to form stable liquid crystal phases. The presence of the fluorobenzene group contributes to the compound’s mesogenic properties, which are essential for the alignment of liquid crystals in display technologies .
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound can be used as a host material for phosphorescent dopants. Its rigid structure helps to prevent concentration quenching, thereby enhancing the efficiency and lifetime of OLED devices .
Non-Linear Optical Materials
The compound’s structure is conducive to non-linear optical applications. Its high thermal stability and large hyperpolarizability make it a candidate for use in optical switches and modulators .
Pharmaceutical Research
The fluorinated aromatic moiety of the compound can be exploited in pharmaceutical research. Fluorine atoms are often introduced into bioactive molecules to improve metabolic stability and enhance binding affinity to biological targets .
Agrochemical Formulations
In agrochemistry, such compounds can serve as intermediates in the synthesis of more complex molecules with potential use as herbicides or pesticides. The fluorine atoms can play a crucial role in the biological activity of these formulations .
Material Science
The compound’s structural features make it suitable for the synthesis of polymers with specific properties. For instance, it can be incorporated into polymer backbones to increase rigidity or to introduce liquid crystalline properties .
Analytical Chemistry
As a standard or reference compound, it can be used in chromatography and mass spectrometry to identify or quantify similar compounds in complex mixtures .
Electronic Chemicals
The electronic industry can utilize this compound in the production of semiconductors. Its chemical stability and unique electronic properties may contribute to the development of new types of electronic materials .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33F/c1-2-17-3-5-18(6-4-17)7-8-19-9-11-20(12-10-19)21-13-15-22(23)16-14-21/h13-20H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTDHEPDBAQERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676918 | |
Record name | 1-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene | |
CAS RN |
95837-21-1 | |
Record name | 1-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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